molecular formula C17H16Cl2N2O5S B11071399 Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate

Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11071399
M. Wt: 431.3 g/mol
InChI Key: XWBBJPYOPVMLCS-UHFFFAOYSA-N
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Description

METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzoyl and dimethylaminosulfonyl groups, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoic acid with dimethylamine and sulfonyl chloride to form the intermediate 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the sulfonyl groups to thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzoyl and dimethylaminosulfonyl groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOATE
  • METHYL 4-AMINO-2,4-DICHLOROBENZOATE
  • METHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE

Uniqueness

METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16Cl2N2O5S

Molecular Weight

431.3 g/mol

IUPAC Name

methyl 4-[[2,4-dichloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate

InChI

InChI=1S/C17H16Cl2N2O5S/c1-21(2)27(24,25)15-8-12(13(18)9-14(15)19)16(22)20-11-6-4-10(5-7-11)17(23)26-3/h4-9H,1-3H3,(H,20,22)

InChI Key

XWBBJPYOPVMLCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl

Origin of Product

United States

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